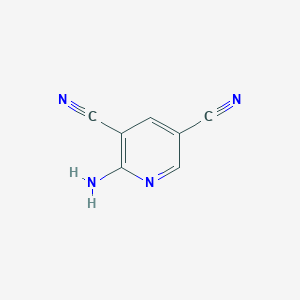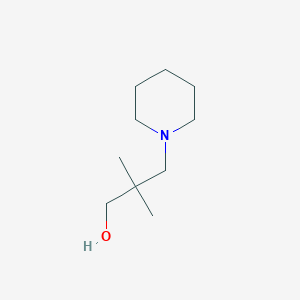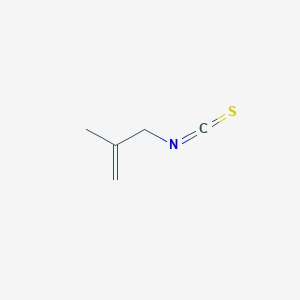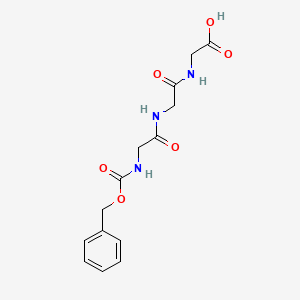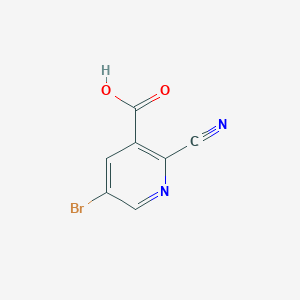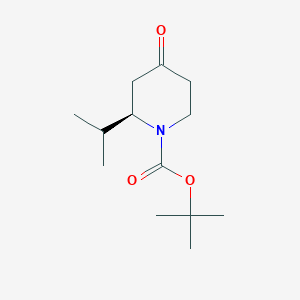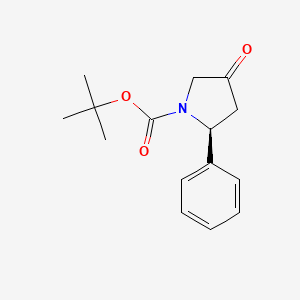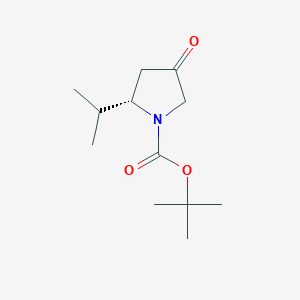
4-Benzyloxy-3-methoxy-beta-nitrostyrene
Vue d'ensemble
Description
4-Benzyloxy-3-methoxy-beta-nitrostyrene is a compound that falls within the category of nitrostyrenes, which are organic molecules characterized by a nitro group attached to a styrene framework. Although the specific compound 4-benzyloxy-3-methoxy-beta-nitrostyrene is not directly mentioned in the provided papers, the general class of nitrostyrenes and their derivatives are of significant interest in organic chemistry due to their potential applications in various chemical reactions and material science, including the synthesis of liquid crystals and pharmaceuticals.
Synthesis Analysis
The synthesis of nitrostyrene derivatives can involve Michael addition reactions, as described in the first paper. For instance, 1,3-cyclohexanedione undergoes Michael addition to β-nitrostyrene to form hexahydro-4H-1,2-benzoxazine derivatives . Although the synthesis of 4-benzyloxy-3-methoxy-beta-nitrostyrene is not explicitly detailed, the methodologies discussed could potentially be adapted for its synthesis by incorporating the appropriate benzyloxy and methoxy substituents during the reaction process.
Molecular Structure Analysis
The molecular structure of nitrostyrene derivatives is supported by analytical and spectral data, which confirm the presence of the functional groups and the overall molecular framework . The structure of 4-benzyloxy-3-methoxy-beta-nitrostyrene would include a benzene ring substituted with a benzyloxy group, a methoxy group, and a nitro group attached to a vinyl moiety. The precise arrangement of these substituents would define the compound's reactivity and physical properties.
Chemical Reactions Analysis
Nitrostyrene derivatives participate in various chemical reactions, including intramolecular reactions and Michael addition, as mentioned in the first paper . These reactions can lead to a wide range of products, depending on the reactants and conditions used. The reactivity of 4-benzyloxy-3-methoxy-beta-nitrostyrene would be influenced by the electron-donating and withdrawing effects of the methoxy and nitro groups, respectively.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrostyrene derivatives can vary widely. For example, the second paper discusses the liquid crystal properties of a series of nitro benzoyl ethylenes, which exhibit mesogenic behavior . While 4-benzyloxy-3-methoxy-beta-nitrostyrene is not specifically studied, it can be inferred that its physical properties, such as melting point and solubility, would be influenced by the nature of its substituents. The presence of polar groups like the nitro and methoxy groups could affect its polarity and intermolecular interactions, potentially leading to unique mesomorphic or other material properties.
Applications De Recherche Scientifique
Synthesis and Luminescent Properties
- Lanthanide Coordination Compounds : A study explored using derivatives of 4-benzyloxy-3-methoxy-beta-nitrostyrene as ligands for lanthanide coordination compounds. These compounds were tested for their photophysical properties, influenced by electron-releasing or electron-withdrawing substituents, impacting their luminescent qualities (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
Synthetic Reactions
- Intramolecular Reactions : Research on intramolecular reactions of nitroolefin-β-diketone Michael adducts mentions β-nitrostyrene derivatives. These derivatives react under specific conditions, forming compounds like 5,5-dimethyl-1,3-cyclohexanedione and its interactions with β-nitrostyrene (Nielsen & Archibald, 1969).
Organic Synthesis and Catalysis
- Free Radical Reactions : A study on the synthesis of alkenes via triethylaluminum-induced free radical reactions involved β-nitrostyrene derivatives. This research outlined a novel method for preparing different alkenes under certain conditions (Liu, Liu, & Yao, 2001).
- Aryl Free Radicals Generation : The generation of aryl free radicals in the presence of nitrostyrenes has been studied for the synthesis of stilbenes. This research involves creating new carbon-carbon bonds and synthesizing compounds like resveratrol (Wagh, Autade, Patil, & Akamanchi, 2018).
Structure-Property-Activity Relationship
- Antibacterial Activity : A multidisciplinary project investigated the structure-property-activity relationship of β-nitrostyrene derivatives, including their antibacterial activity. This study highlighted the correlation between physicochemical parameters and antibacterial efficiency (Milhazes et al., 2006).
Biochemical Analysis
- Arylesterase Assay : Research involving the synthesis of 4-benzyloxy-3-methoxy-beta-nitrostyrene derivatives as substrates for arylesterase activity assays in serum was conducted. This work provided insights into the enzymatic properties of arylesterases using these substrates (Yuen, Price, Richardson, & Praill, 1981).
Safety And Hazards
Propriétés
IUPAC Name |
2-methoxy-4-[(E)-2-nitroethenyl]-1-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-20-16-11-13(9-10-17(18)19)7-8-15(16)21-12-14-5-3-2-4-6-14/h2-11H,12H2,1H3/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGNRJKNDGBMCL-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C[N+](=O)[O-])OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/[N+](=O)[O-])OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyloxy-3-methoxy-beta-nitrostyrene | |
CAS RN |
1860-56-6 | |
| Record name | trans-4-Benzyloxy-3-methoxy-β-nitrostyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




